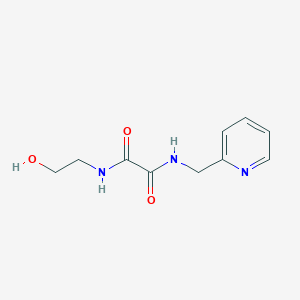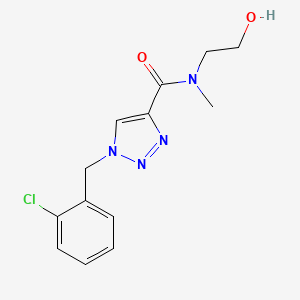![molecular formula C24H26N4O4S B4962171 N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4962171.png)
N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, commonly known as NPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. NPS is a small molecule that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of NPS involves binding to and activating GPR139, which leads to the inhibition of neurotransmitter release. This results in a decrease in excitability of neurons and a reduction in anxiety-like behaviors. NPS has also been shown to modulate the activity of other GPCRs, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
NPS has been shown to have various biochemical and physiological effects, including the reduction of anxiety-like behaviors in rodents, the modulation of dopamine and serotonin neurotransmission, and the regulation of blood pressure and heart rate. NPS has also been shown to have anti-inflammatory effects and to promote the survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NPS in lab experiments include its high selectivity for GPR139, its ability to modulate other GPCRs, and its potential applications in drug development. However, the limitations of using NPS include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For the study of NPS include the development of new drugs that target GPR139, the investigation of the role of GPR139 in neurological disorders, and the exploration of the potential therapeutic applications of NPS in various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of NPS and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, N-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, or NPS, is a small molecule that has gained attention in the scientific community due to its potential applications in medical research. NPS has been synthesized through various methods and has been extensively studied for its mechanism of action, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The study of NPS has the potential to lead to the development of new drugs and to a better understanding of the role of GPR139 in neurological disorders.
Synthesemethoden
The synthesis of NPS has been achieved through various methods, including the reaction of 2-naphthylsulfonyl chloride with piperazine, followed by the reaction with N-phenylethylenediamine. Another method involves the reaction of N-phenylethylenediamine with 2-naphthylsulfonyl chloride, followed by the reaction with piperazine. The purity of NPS can be increased through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
NPS has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs) and the development of new drugs. NPS has been shown to selectively activate the GPCR GPR139, which is involved in regulating neurotransmitter release and has been implicated in various neurological disorders. NPS has also been used as a tool compound to study the structure and function of GPCRs.
Eigenschaften
IUPAC Name |
N-[2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c29-23(24(30)26-21-8-2-1-3-9-21)25-12-13-27-14-16-28(17-15-27)33(31,32)22-11-10-19-6-4-5-7-20(19)18-22/h1-11,18H,12-17H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPQJYOYMNGRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)

![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4962130.png)
![2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4962131.png)
![N-(1,3-benzothiazol-2-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4962140.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4962152.png)
![3-(isoxazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4962156.png)


![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)
![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)